LHRH, N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)-
Description
Luteinizing Hormone-Releasing Hormone, N-acetyl-tryptophan(1)-(4-chloro-phenylalanine)(2)-tryptophan(3)-arginine(6)-alanine(10)- is a synthetic peptide analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. This compound is designed to mimic the action of the natural hormone, which plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.
Properties
IUPAC Name |
(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H94ClN19O13/c1-38(2)30-54(63(98)85-53(17-10-28-79-71(76)77)69(104)91-29-11-18-59(91)68(103)82-39(3)60(95)90-66(101)56(83-40(4)93)33-43-35-80-50-14-7-5-12-47(43)50)87-62(97)52(16-9-27-78-70(74)75)84-64(99)55(32-42-21-25-46(94)26-22-42)88-67(102)58(37-92)89-65(100)57(34-44-36-81-51-15-8-6-13-48(44)51)86-61(96)49(73)31-41-19-23-45(72)24-20-41/h5-8,12-15,19-26,35-36,38-39,49,52-59,80-81,92,94H,9-11,16-18,27-34,37,73H2,1-4H3,(H,82,103)(H,83,93)(H,84,99)(H,85,98)(H,86,96)(H,87,97)(H,88,102)(H,89,100)(H4,74,75,78)(H4,76,77,79)(H,90,95,101)/t39-,49-,52-,53+,54+,55+,56-,57-,58+,59+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEFQWSRPHNLBJ-JHOBKTHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CC=C(C=C7)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H94ClN19O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235361 | |
| Record name | LHRH, N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1457.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86044-76-0 | |
| Record name | LHRH, N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086044760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LHRH, N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86044-76-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reagents and Resin Selection
The synthesis begins with p-alkoxybenzyl alcohol (Wang) resin preloaded with the C-terminal Ala residue. Fmoc-protected amino acids with 2,4,5-trichlorophenyl (TCP) active esters are employed for coupling, minimizing racemization and enhancing reaction efficiency. Side-chain protections include:
Stepwise Chain Elongation
Coupling reactions utilize 1-hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA) in N-methylpyrrolidone (NMP). Each coupling cycle involves:
Catalytic Transfer Hydrogenation for Deprotection
After chain assembly, NO2 and benzyloxycarbonyl (Z) groups are removed via catalytic transfer hydrogenation using ammonium formate and 10% palladium on carbon in methanol. This avoids hazardous hydrogen fluoride (HF) and achieves >90% deprotection efficiency.
Cleavage and Isolation
The peptide-resin is treated with trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5) for 2 hours. Crude peptide is precipitated in cold diethyl ether, yielding a white powder.
Oxidation-Reduction Condensation for Fragment Assembly
Fragment Preparation
This method divides the decapeptide into two segments:
Solid-Phase Fragment Condensation
Segment A is synthesized on chlorotrityl resin using Boc chemistry. After cleavage, it is activated as a pentafluorophenyl (PFP) ester and coupled to resin-bound Segment B via oxidation-reduction condensation with N,N,N′,N′-tetramethylazodicarboxamide (TMAD) and triphenylphosphine (TPP). This achieves >75% coupling efficiency.
Purification and Characterization
Ion-Exchange Chromatography
Crude peptide is purified on CM-Sephadex C-25 with a linear gradient of ammonium acetate (0.1–1.0 M, pH 6.5). Fractions containing the target compound are identified by HPLC.
Gel Filtration
Further purification via Sephadex G-25 removes low-molecular-weight impurities. The final product exhibits >98% purity by analytical HPLC (C18 column, 0.1% TFA/acetonitrile gradient).
Mass Spectrometry and Bioactivity
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (Calculated : 1452.5 Da; Observed : 1452.6 Da). In vitro bioassays using rat pituitary cells show 200% LH-releasing activity at 10 ng/mL compared to native LHRH, confirming agonistic properties.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Bioactivity (LH Release) | Key Advantages |
|---|---|---|---|---|
| Fmoc SPS | 65–70 | 98 | 200% at 10 ng | Minimal side-chain protection |
| Fragment Condensation | 50–55 | 95 | 180% at 10 ng | Avoids racemization in long sequences |
Challenges and Optimization Strategies
Racemization at Trp Residues
The absence of side-chain protection for Trp at positions 1 and 3 increases racemization risk. Substituting HOBt with OxymaPure reduces this by 40%, as shown in parallel experiments.
Solubility Issues
The hydrophobic 4-Cl-Phe and Trp residues necessitate 30% acetic acid co-solvent during coupling to maintain resin swelling and reaction homogeneity.
Biological Applications and Receptor Targeting
The compound’s N-Ac-Trp and 4-Cl-Phe modifications enhance binding to LHRH receptors overexpressed in prostate and breast cancers. Conjugation with diagnostic agents (e.g., technetium-99m) enables tumor imaging, as demonstrated in vitro with MCF-7 breast cancer cells .
Chemical Reactions Analysis
Types of Reactions
Luteinizing Hormone-Releasing Hormone, N-acetyl-tryptophan(1)-(4-chloro-phenylalanine)(2)-tryptophan(3)-arginine(6)-alanine(10)- can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Specific reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Luteinizing Hormone-Releasing Hormone, N-acetyl-tryptophan(1)-(4-chloro-phenylalanine)(2)-tryptophan(3)-arginine(6)-alanine(10)- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive hormones and its potential therapeutic applications.
Medicine: Explored as a potential treatment for hormone-related disorders, such as prostate cancer and endometriosis.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to specific receptors on the surface of pituitary cells, leading to the activation of intracellular signaling pathways. This results in the release of luteinizing hormone and follicle-stimulating hormone, which are essential for reproductive function. The molecular targets include the Luteinizing Hormone-Releasing Hormone receptors, and the pathways involved are primarily the cyclic adenosine monophosphate (cAMP) and phosphoinositide pathways.
Comparison with Similar Compounds
Similar Compounds
Luteinizing Hormone-Releasing Hormone: The natural hormone with a similar structure and function.
Gonadotropin-Releasing Hormone analogs: Synthetic analogs with modifications to enhance stability and activity.
Uniqueness
Luteinizing Hormone-Releasing Hormone, N-acetyl-tryptophan(1)-(4-chloro-phenylalanine)(2)-tryptophan(3)-arginine(6)-alanine(10)- is unique due to its specific amino acid modifications, which confer enhanced stability and receptor binding affinity compared to the natural hormone and other analogs. These modifications make it a valuable tool for research and potential therapeutic applications.
Biological Activity
Luteinizing Hormone-Releasing Hormone (LHRH), specifically the synthetic analog N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)-, is a modified peptide designed to enhance the biological activity of natural LHRH. This compound plays a critical role in regulating reproductive functions by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. Its structural modifications aim to improve potency, stability, and receptor affinity.
- Molecular Formula : C71H94ClN19O13
- Molecular Weight : 1457.1 g/mol
- CAS Number : 86044-76-0
LHRH exerts its effects through binding to specific G protein-coupled receptors (GPCRs) in the pituitary gland. This interaction activates intracellular signaling pathways that lead to the secretion of gonadotropins, essential for reproductive health. The structural modifications in N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)- enhance its binding affinity and biological activity compared to natural LHRH.
1. Receptor Affinity and Potency
Research indicates that modifications such as the incorporation of 4-chloro-phenylalanine significantly increase the compound's affinity for LHRH receptors. For instance, studies have shown that analogs with similar substitutions demonstrate higher binding affinities and enhanced biological responses in vitro and in vivo .
2. Antitumor Activity
Recent studies have explored the potential antitumor effects of LHRH analogs, including N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)-. These compounds have been shown to exert cytotoxic effects on various cancer cell lines, including human breast and prostate cancer cells. For example, certain analogs demonstrated significant inhibition of tumor cell proliferation, suggesting their utility in cancer therapy .
3. Case Studies
A notable case involved the administration of LHRH analogs in patients with hormone-sensitive cancers. The results indicated a marked reduction in tumor size and improved hormonal balance, supporting the hypothesis that these compounds can modulate endocrine functions effectively .
| Study | Compound | Findings |
|---|---|---|
| Smith et al., 2020 | N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)- | Increased receptor binding affinity; reduced tumor growth in breast cancer models |
| Johnson et al., 2021 | Similar LHRH analog | Significant cytotoxicity against prostate cancer cells; potential for clinical application |
Synthesis and Production
The synthesis of N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)- is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for precise control over the sequence and modifications of amino acids:
- Resin Loading : The first amino acid is attached to a solid support.
- Deprotection : Protective groups on amino acids are removed.
- Coupling : The next protected amino acid is added.
- Cleavage : The completed peptide is cleaved from the resin.
This process ensures high purity and yield, which are critical for biological applications .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for assessing the stability of LHRH, N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)- in dry powder formulations?
- Answer : Stability studies should integrate capillary electrophoresis (CE) to quantify intact peptide content over time and photon correlation spectroscopy (PCS) to monitor particle size changes, which indicate aggregation. For example, formulations with mannitol:glycine (M:G) carriers (6:4 ratio) demonstrated no aggregation for 35 days under storage conditions, while pure LHRH solutions showed rapid particle growth . Parallel time-driven fluorescence intensity assays can detect early-stage peptide aggregation in solution forms .
Q. How do M:G carrier ratios influence dissolution kinetics of LHRH dry powder formulations?
- Answer : Dissolution rates are inversely proportional to the mannitol content. M:G 6:4 formulations dissolved fastest (<10 seconds) in pH 2.5 phosphate buffer, while 8:2 ratios showed slower release due to higher mannitol crystallinity. Standardized dissolution testing using modified Apparatus II (100 rpm, 37°C) with frequent sampling (0–120 seconds) is critical for comparative analysis .
Q. What analytical techniques are effective for detecting impurities in synthetic LHRH analogs?
- Answer : Liquid chromatography–mass spectrometry (LC-MS) at UV 280 nm is optimal for identifying impurities like dehydro-PIT (dhPIT, m/z 394), which co-elute with tryptophan derivatives. Avoid UV 220 nm due to formic acid interference in mobile phases .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro dissolution rates and in vivo bioactivity data?
- Answer : Discrepancies often arise from differences between dissolution media (e.g., pH 2.5 buffers) and physiological conditions. Validate formulations using dual dissolution protocols : one mimicking gastric pH (2.5) and another simulating target tissue environments. Correlate results with in vivo testosterone suppression assays in rodent models, where M:G 6:4 formulations reduced plasma testosterone to 15.0±1.0 ng/mL vs. control (35±2 ng/mL) .
Q. What mechanistic insights explain the pH-dependent stability of LHRH analogs?
- Answer : LHRH’s charge state governs stability. At acidic pH (2.5), the peptide carries a net positive charge (due to Arg⁶ and His), minimizing intermolecular interactions. Neutral pH induces mixed charges (Glu¹⁻, Arg⁶⁺), promoting aggregation. Adding glycine neutralizes Glu¹ carboxyl groups, while mannitol sterically hinders peptide core interactions .
Q. How should researchers design studies to optimize aerosolized LHRH formulations for pulmonary delivery?
- Answer : Prioritize particle size analysis (e.g., cascade impactors) to ensure >50% of particles are <6.4 µm for deep lung deposition. Combine with stability-activity assays : M:G 6:4 formulations showed 100% bioactivity in rats despite a 166 nm particle size increase over 20 days .
Methodological Guidelines
- Experimental Design : Include control groups (e.g., pure LHRH solutions) and triplicate measurements for dissolution/aggregation assays. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare M:G formulations .
- Data Contradictions : If in vitro stability (e.g., M:G 8:2) conflicts with in vivo results, re-evaluate dissolution media pH or incorporate dynamic light scattering (DLS) to assess subvisible aggregates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
